N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique molecular structure, which includes a pyrimidine ring and multiple aromatic components. The compound is primarily used for research purposes and is not intended for therapeutic or veterinary applications.
This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 375.476 g/mol. The compound's purity is typically around 95% when sourced from chemical suppliers like BenchChem and EvitaChem.
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves multi-step reactions that typically include the following:
While specific synthetic pathways for this exact compound are not detailed in the available literature, similar methodologies can be inferred from related compounds .
The molecular structure of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide can be represented using various chemical notation systems:
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C
GMPUCJVLAVEAPF-UHFFFAOYSA-N
These notations provide insight into the compound's connectivity and functional groups, highlighting its complex aromatic nature.
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for understanding the reactivity profile of the compound in biological systems or synthetic applications.
For instance:
Further studies would be necessary to elucidate specific mechanisms associated with this compound .
The physical properties of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide include:
Chemical properties may include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity and structural integrity .
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide serves as a valuable research tool in several scientific domains:
Given its complex structure and potential biological activity, this compound represents an important subject for further research in drug discovery initiatives.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: